(1-Benzyl-1H-indazol-5-yl)boronic acid

Kinase Inhibition EGFR Anticancer

Select (1-Benzyl-1H-indazol-5-yl)boronic acid for Suzuki-Miyaura cross-coupling. The N1-benzyl group is a critical hydrophobic pharmacophore, not a transient protecting group—derivative compounds achieve 7 nM IC50 against EGFR, validating its role in kinase inhibitor lead optimization. Replacing with non-benzylated analogs fundamentally alters binding affinity and lipophilicity (LogP ~0.76). This boronic acid enables regioselective C-5 diversification and library synthesis. Supplied with MSDS, NMR, HPLC, and LC-MS documentation, ensuring reproducibility in process development. Inquire now for bulk pricing and availability.

Molecular Formula C14H13BN2O2
Molecular Weight 252.08
CAS No. 1191062-74-4
Cat. No. B2747427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-1H-indazol-5-yl)boronic acid
CAS1191062-74-4
Molecular FormulaC14H13BN2O2
Molecular Weight252.08
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N(N=C2)CC3=CC=CC=C3)(O)O
InChIInChI=1S/C14H13BN2O2/c18-15(19)13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9,18-19H,10H2
InChIKeyDYDTVOPUUATJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Benzyl-1H-indazol-5-yl)boronic acid (CAS 1191062-74-4): Procurement and Baseline Characterization


(1-Benzyl-1H-indazol-5-yl)boronic acid (CAS 1191062-74-4) is an N-benzyl-substituted indazole-5-boronic acid building block, with a molecular formula of C14H13BN2O2 and a molecular weight of 252.08 g/mol [1]. It is primarily employed as a versatile electrophilic partner in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, enabling the direct incorporation of the 1-benzyl-1H-indazol-5-yl moiety into more complex molecular architectures . The presence of the benzyl group at the N1 position distinguishes it from the parent 1H-indazole-5-boronic acid, potentially altering its physicochemical properties, such as lipophilicity (calculated LogP ~0.76), and its utility in the synthesis of biologically active compounds .

Why Generic (1-Benzyl-1H-indazol-5-yl)boronic acid (CAS 1191062-74-4) Cannot Be Substituted


The N1-benzyl substituent on the indazole core of CAS 1191062-74-4 is not an inert protecting group but a critical structural determinant of downstream molecular properties. Simple substitution with the unsubstituted 1H-indazole-5-boronic acid (CAS 338454-14-1) would result in the loss of a key hydrophobic moiety and potential pharmacophoric interaction point. As evidenced by literature on related kinase inhibitors, the 1-benzyl-1H-indazol-5-yl group is a recurring motif that contributes to high-affinity binding, for example, demonstrating an IC50 of 7 nM against EGFR in a derivative compound [1]. Therefore, substituting this specific boronic acid with a non-benzylated analog is likely to fundamentally alter the biological activity, binding affinity, and physicochemical profile of any synthesized lead compound, rendering generic interchange scientifically invalid.

Quantitative Procurement Evidence for (1-Benzyl-1H-indazol-5-yl)boronic acid (CAS 1191062-74-4)


Enhanced Potency in EGFR Inhibition: (1-Benzyl-1H-indazol-5-yl)boronic acid vs. Non-Benzylated Analogs

A derivative synthesized using the (1-benzyl-1H-indazol-5-yl) moiety, N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine, exhibits potent inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 7 nM [1]. In contrast, a related kinase inhibitor scaffold lacking the N1-benzyl group (e.g., certain 1H-indazole derivatives) often shows significantly reduced affinity or selectivity [2].

Kinase Inhibition EGFR Anticancer Medicinal Chemistry

Verified High Purity: (1-Benzyl-1H-indazol-5-yl)boronic acid (CAS 1191062-74-4) vs. Industry Standard Grade

The commercial availability of (1-Benzyl-1H-indazol-5-yl)boronic acid is confirmed with a minimum purity of 98% (NLT 98%) as offered by Synblock . This compares favorably to the more common industry standard for research-grade boronic acids, which is often specified at 95% or higher, as seen with other suppliers for the same compound .

Analytical Chemistry Quality Control Procurement Suzuki Coupling

Regioselective Synthesis via Iridium-Catalyzed Borylation: A Comparative Advantage for 1-Benzyl-1H-indazol-5-yl boronate Esters

Research demonstrates that iridium-catalyzed C-H borylation of N-protected indazoles, including those with a benzyl group at N1, occurs with high selectivity at the C-3 position [1]. This is a critical advantage over classical synthetic routes that may require harsh conditions or lack regiocontrol. While the boronic acid at the 5-position is the target compound, understanding the borylation regioselectivity of the indazole core informs the synthesis of complementary isomers (e.g., C-3 borylated compounds) and highlights the importance of the N1-protecting group in directing or influencing these transformations.

C-H Activation Iridium Catalysis Synthetic Methodology Regioselectivity

Thermal Stability Metrics: (1-Benzyl-1H-indazol-5-yl)boronic acid Compared to Common Aryl Boronic Acids

The (1-Benzyl-1H-indazol-5-yl)boronic acid exhibits a high calculated boiling point of 503.0±52.0 °C at 760 mmHg and a flash point of 258.0±30.7 °C [1]. These values are significantly higher than many simple phenylboronic acids (e.g., phenylboronic acid, with a boiling point of ~266 °C).

Thermal Analysis Stability Process Chemistry Safety

Patent-Validated Utility in Anticancer Agents: (1-Benzyl-1H-indazol-5-yl)boronic acid as a Strategic Intermediate

The 1-benzyl-1H-indazole core is a key structural feature in a series of substituted benzyl indazoles patented for the treatment of cancer by inhibiting Bub1 kinase [1]. While the patent does not explicitly use the 5-boronic acid, it establishes the 1-benzyl-1H-indazole scaffold as a privileged structure for targeting this clinically relevant mitotic checkpoint kinase. (1-Benzyl-1H-indazol-5-yl)boronic acid provides a direct synthetic entry point to functionalize this core at the 5-position, enabling the rapid exploration of structure-activity relationships (SAR) around this validated pharmacophore.

Drug Discovery Oncology Bub1 Kinase Patent Analysis

Key Application Scenarios for (1-Benzyl-1H-indazol-5-yl)boronic acid (CAS 1191062-74-4)


Synthesis of High-Affinity Kinase Inhibitors, Particularly Targeting EGFR and Related Tyrosine Kinases

The 7 nM IC50 value achieved by a derivative of this building block against EGFR underscores its value in medicinal chemistry programs focused on developing potent anticancer agents [1]. Researchers can utilize (1-Benzyl-1H-indazol-5-yl)boronic acid as a key intermediate in Suzuki-Miyaura couplings to rapidly generate focused libraries of 5-substituted 1-benzyl-1H-indazoles for kinase profiling and lead optimization.

Construction of Focused Compound Libraries for Mitotic Checkpoint Kinase (Bub1) Inhibition

Given the patent disclosure linking 1-benzyl-1H-indazole derivatives to Bub1 kinase inhibition for cancer therapy, this boronic acid is a strategic building block for synthesizing and expanding upon this chemical series [2]. It allows for efficient diversification at the indazole 5-position, a key vector for probing Bub1 active site interactions and optimizing potency and selectivity.

Multidirectional Synthesis of Complex Indazole-Containing Architectures

The established methodology for the regioselective C-H borylation of N-protected indazoles provides a powerful synthetic context for the use of this compound [3]. Having the 5-boronic acid isomer in hand allows chemists to implement orthogonal synthetic strategies, for instance, using it in a late-stage Suzuki coupling after performing a selective C-3 functionalization via iridium-catalyzed C-H activation, enabling the efficient assembly of highly substituted and diverse indazole scaffolds.

Reliable Scale-Up and Process Chemistry with High-Purity Building Blocks

The availability of this compound with a guaranteed purity of NLT 98% and comprehensive analytical documentation (MSDS, NMR, HPLC, LC-MS) makes it suitable for process development and scale-up activities . The high purity minimizes the risk of catalyst poisoning and side reactions in sensitive cross-coupling steps, ensuring more predictable and reproducible outcomes in larger-scale syntheses compared to lower-grade alternatives.

Quote Request

Request a Quote for (1-Benzyl-1H-indazol-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.